Ponceau BS

Histology Protein Chemistry Dye Chemistry

Ponceau BS (syn. Biebrich Scarlet, Acid Red 66, C.I.

Molecular Formula C22H16N4Na2O7S2
Molecular Weight 558.5 g/mol
Cat. No. B12041132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonceau BS
Molecular FormulaC22H16N4Na2O7S2
Molecular Weight558.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na]
InChIInChI=1S/C22H16N4O7S2.2Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;
InChIKeyRGFBGFHRQYWMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ponceau BS (C.I. 26905, Acid Red 66) Procurement Guide: Chemical Identity and Core Specifications


Ponceau BS (syn. Biebrich Scarlet, Acid Red 66, C.I. 26905) is a disodium salt bis-azo organosulfur dye with the molecular formula C₂₂H₁₄N₄Na₂O₇S₂ and a molecular weight of 556.48–556.49 g/mol . It is supplied as a dark red to red-brown powder with a melting point of 181–188 °C, λmax of 505–510 nm (in water), and a typical dye content specification of ~60% to >70% by spectrophotometry [1][2]. The compound exhibits solubility in ethanol (1 mg/mL) and appreciable water solubility (>30 mg/mL) [1]. Historically, Ponceau BS has been used in Masson’s trichrome staining for collagen and muscle labeling, eosinophil staining, and as a reversible protein stain on Western blot membranes .

Why Ponceau BS Cannot Be Arbitrarily Replaced by Ponceau S or Other Common Protein Stains


In-class substitution fails because Ponceau BS is a distinct chemical entity from the more widely used Ponceau S, differing fundamentally in molecular weight (556.5 g/mol vs. 760.6 g/mol for Ponceau S) and, critically, in the number and arrangement of sulfonate groups . Ponceau BS has a lower degree of sulfonation, which translates to a less negative net charge, altered aqueous solubility, and a different binding profile to positively charged protein residues . This structural divergence manifests as a blue-shifted visible spectrum (λmax 505–510 nm for Ponceau BS versus ~520 nm for Ponceau S) and a reported lower sensitivity in protein detection applications [1]. In Masson's trichrome, Ponceau BS serves as a plasma stain substitute for acid fuchsin, whereas Ponceau S is not directly interchangeable in this protocol without revalidation [2]. These physicochemical and application-specific differences demand deliberate, evidence-based selection rather than default substitution.

Ponceau BS Differentiating Evidence: Quantitative Comparison Against Closest Analogs


Structural Basis for Differential Performance: Sulfonation Degree and Molecular Charge

Ponceau BS possesses fewer sulfonate (-SO₃⁻) groups compared to its close analog Ponceau S. This structural difference, established by chemical composition analysis, results in a lower net negative charge and reduced aqueous solubility relative to the more highly sulfonated Ponceau S . This molecular distinction is the primary driver for the observed differences in protein binding affinity, staining intensity, and overall application suitability between these two Ponceau-class dyes.

Histology Protein Chemistry Dye Chemistry

Masson's Trichrome Histology: Ponceau BS as a Direct Substitute for Acid Fuchsin

In the standardized Masson's trichrome procedure, Ponceau BS (Biebrich Scarlet) is validated for use as a plasma stain, serving as an alternative to acid fuchsin for the labeling of collagen and muscle red [1]. This application is specific to Ponceau BS; Ponceau S is not directly interchangeable in this established protocol without revalidation. Commercial trichrome stain kits frequently list Biebrich scarlet-acid fuchsin as the combined plasma stain component .

Histology Collagen Staining Connective Tissue

Histochemical Selectivity for Eosinophils: Ponceau BS Matches Adams' Reaction Specificity

A comparative study investigating the specificity of Adams' reaction versus the Biebrich scarlet (Ponceau BS) stain for eosinophilic granules found that both methods yielded 'exactly the same results with the same grade of specificity' [1]. This confirms that Ponceau BS staining is a validated, non-inferior alternative to Adams' reaction for the demonstration of eosinophils in tissue samples. The stain is particularly useful for identifying eosinophils by binding to their cytoplasmic granules in tissue sections of 6 to 60 µm thickness .

Hematology Eosinophil Staining Histochemistry

Biodecolorization Kinetics: First-Order Degradation Rate of Acid Red 66

The biodecolorization kinetics of Acid Red 66 (Ponceau BS) by the white rot fungus Trametes versicolor was determined to follow a first-order reaction model. At an initial dye concentration of 100 ppm and a temperature of 30 °C, the degradation rate coefficient was measured at 1.312 × 10⁻² min⁻¹ (R = 0.96683, n = 8) [1]. This kinetic parameter provides a quantifiable baseline for comparing the biodegradability of Ponceau BS against other azo dyes in environmental remediation studies.

Environmental Remediation Wastewater Treatment Biodegradation

Photocatalytic Degradation: High Removal Efficiency Under Solar Irradiation

Ponceau BS undergoes efficient photocatalytic degradation under both visible light and solar irradiation using various nanocomposite catalysts. Using a green tea-stabilized PPy/SWCNT/CdS nanocomposite (7-PSC), 94.6% dye degradation was achieved within 55 minutes of irradiation time . In a separate study using a MBIR Dowex 11 photocatalyst under solar light, an average removal efficiency larger than 97% was obtained after a photocatalytic reaction time of 2:40 hrs [1]. These high degradation yields make Ponceau BS a suitable model pollutant for evaluating novel photocatalytic materials.

Photocatalysis Advanced Oxidation Dye Removal

Optimal Ponceau BS Application Scenarios Based on Verifiable Differentiating Evidence


Masson's Trichrome Histology: Direct Replacement for Acid Fuchsin in Plasma Staining

Laboratories performing Masson's trichrome staining for collagen and muscle visualization should procure Ponceau BS (Biebrich Scarlet) as a validated plasma stain substitute for acid fuchsin. This application is supported by established protocols and commercial kit formulations that specify Biebrich scarlet-acid fuchsin as the plasma stain component . Selecting Ponceau BS ensures protocol fidelity and avoids the revalidation required when substituting with other red acid dyes such as Ponceau S.

Eosinophil Identification in Hematology and Histopathology

For the specific identification of eosinophils in tissue sections (6–60 µm thickness), Ponceau BS provides a validated, photo-fixing stain with specificity equivalent to the Adams' reaction . This makes it a reliable choice for hematological and histopathological applications requiring clear visualization of eosinophilic granules, particularly when a non-inferior alternative to the Adams' method is desired.

Model Azo Dye for Photocatalytic and Biodegradation Studies

Environmental chemistry and materials science researchers can employ Ponceau BS as a representative bis-azo dye for evaluating the performance of novel photocatalysts or biodegradation systems. The compound's well-defined degradation kinetics (first-order rate coefficient of 1.312 × 10⁻² min⁻¹ with T. versicolor at 30 °C) and high removal efficiencies under photocatalytic conditions (e.g., >97% in 2:40 hrs) provide a quantifiable benchmark for comparative studies of dye remediation technologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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